molecular formula C11H13NO3 B130640 Allyl 5-amino-2-methoxybenzoate CAS No. 153775-10-1

Allyl 5-amino-2-methoxybenzoate

Cat. No.: B130640
CAS No.: 153775-10-1
M. Wt: 207.23 g/mol
InChI Key: PGHZKHXFCDZGDY-UHFFFAOYSA-N
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Description

Allyl 5-amino-2-methoxybenzoate is a synthetic benzoate ester featuring an allyl ester group, a methoxy substituent at the ortho position (C-2), and an amino group at the para position (C-5) on the aromatic ring. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. The allyl group introduces unsaturation, which may enhance interactions with biological targets or facilitate chemical modifications.

Properties

CAS No.

153775-10-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-7-8(12)4-5-10(9)14-2/h3-5,7H,1,6,12H2,2H3

InChI Key

PGHZKHXFCDZGDY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N)C(=O)OCC=C

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OCC=C

Synonyms

Benzoic acid, 5-amino-2-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimicrobial Activity

Allyl-containing derivatives often exhibit enhanced antimicrobial potency compared to alkyl-substituted analogues. For example:

  • Eugenol (4-allyl-2-methoxyphenol): Despite sharing a methoxy and allyl group, eugenol demonstrated lower efficacy against bacterial biofilms than thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). However, its allyl group contributed to superior activity against planktonic cells, suggesting that the allyl moiety enhances membrane permeability or disrupts cellular processes in free-floating bacteria .
  • Propyl vs. Allyl Derivatives: In a study comparing 2-n-propyl and allyl derivatives of phenolic compounds, the allyl-substituted analogues showed 3–5-fold higher potency against both planktonic cells and biofilms. This highlights the allyl group’s role in improving bioavailability or target binding .
Antimalarial Activity

In 4-(1H)-quinolone derivatives, substituents at position 1 significantly influenced antimalarial activity against Plasmodium falciparum:

Compound Substituent at Position 1 Substituent at Position 2 IC₅₀ (µM)
18e Allyl Tetradecenyl 0.31
18d Propargyl Tetradecenyl 1.24
18a Methyl Undecenyl 12.4

The allyl-substituted compound (18e) exhibited the highest potency, likely due to optimal steric compatibility and electronic interactions with the target enzyme dihydroorotate dehydrogenase (DHODH). In contrast, the propargyl (18d) and methyl (18a) groups reduced activity by 4-fold and 40-fold, respectively .

Chemical Properties and Stability

Electronic and Steric Effects
  • However, this may reduce electrophilic reactivity compared to hydroxyl or halogen substituents .
  • Allyl Group : X-ray crystallography of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirmed the stability of the allyl chain under reaction conditions, with bond lengths (C=C: 1.314 Å) consistent with typical carbon-carbon double bonds. This stability contrasts with propargyl groups, which may undergo undesired cyclization or oxidation .
Comparative Reactivity of Ester Groups

Allyl esters are more reactive than methyl or propyl esters due to the allyl group’s susceptibility to nucleophilic attack or radical-induced reactions. For instance, allyl toluene-4-sulfonate () is widely used as an alkylating agent, whereas methyl esters (e.g., methyl 4-acetamido-2-methoxybenzoate) are typically more stable under basic conditions .

Structural Analogues and Functional Trade-offs

Compound Key Substituents Advantages Limitations
Allyl 5-amino-2-methoxybenzoate Allyl ester, C-2 methoxy, C-5 amino Enhanced bioactivity, hydrogen-bonding capacity Potential sensitivity to hydrolysis
Eugenol Allyl, C-2 methoxy, C-4 hydroxyl Broad-spectrum antimicrobial activity Lower biofilm inhibition efficacy
Methyl 4-acetamido-2-methoxybenzoate Methyl ester, C-2 methoxy, C-4 acetamido High chemical stability Reduced membrane permeability

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